molecular formula C14H16ClFN2S B3009531 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride CAS No. 1909306-59-7

1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride

Cat. No. B3009531
CAS RN: 1909306-59-7
M. Wt: 298.8
InChI Key: XODQWIHRWIFUED-UHFFFAOYSA-N
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Description

“1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular formula C14H16ClFN2S . It has a molecular weight of 298.8 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclobutane ring attached to a 1,3-thiazol-2-yl group and a 2-fluorophenyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, given its molecular structure . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

1. Analytical Characterization and Synthesis

In the realm of analytical chemistry and synthesis, the compound has been associated with meticulous studies aiming at its identification and structural analysis. The identification of related compounds has necessitated the use of various analytical techniques, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. Such studies are vital in ensuring the correct identification of research chemicals, as well as in understanding their structural attributes and synthetic pathways (McLaughlin et al., 2016).

2. Ligand Design and Metal Complexes

The compound has also found significance in the design of ligands, particularly in the creation of Schiff base ligands incorporating cyclobutane and thiazole rings. These ligands have been used to form mononuclear complexes with various metals, such as Cd(II), Co(II), Cu(II), Ni(II), and Zn(II). The structure and authenticity of these ligands and their complexes are typically established through comprehensive analyses, including elemental analyses, IR, NMR spectra, magnetic susceptibility measurements, and thermogravimetric analyses (TGA) (Cukurovalı & Yilmaz, 2001).

3. Photodegradation and Structural Analysis

Photodegradation studies have been conducted to understand the behavior of thiazole-containing compounds when exposed to light. The investigation into the photo-degradation of a pharmaceutical compound previously under development involved detailed analysis using liquid chromatography tandem mass spectrometry (LC-MS/MS) and NMR techniques. Such studies provide insights into the stability and degradation pathways of these compounds when subjected to environmental factors like light (Wu, Hong, & Vogt, 2007).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. Given its complex molecular structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

1-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2S.ClH/c1-9-12(10-5-2-3-6-11(10)15)17-13(18-9)14(16)7-4-8-14;/h2-3,5-6H,4,7-8,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODQWIHRWIFUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2(CCC2)N)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride

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